Azido-PEG1-TFP ester
Overview
Description
Azido-PEG1-TFP ester is a heterobifunctional polyethylene glycol (PEG) linker that contains an azido group and a tetrafluorophenyl (TFP) ester. The azido group is reactive towards alkynes through click chemistry, while the TFP ester reacts with primary amines. This compound is widely used in bioconjugation and crosslinking applications due to its stability and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Azido-PEG1-TFP ester typically involves the reaction of a PEG derivative with an azido group and a TFP ester. The reaction conditions often include the use of solvents such as methylene chloride, acetonitrile, ethyl acetate, tetrahydrofuran (THF), methanol, isopropanol, or water. The reaction is usually carried out at low temperatures to prevent hydrolysis and degradation of the ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The compound is typically stored at -20°C to maintain its stability and prevent moisture absorption .
Chemical Reactions Analysis
Types of Reactions
Azido-PEG1-TFP ester undergoes several types of chemical reactions, including:
Click Chemistry: The azido group reacts with terminal alkynes or strained alkynes in the presence of copper (I) or ruthenium catalysts.
Amine Reactions: The TFP ester reacts with primary and secondary amines to form stable amide bonds
Properties
IUPAC Name |
(2,3,5,6-tetrafluorophenyl) 3-(2-azidoethoxy)propanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F4N3O3/c12-6-5-7(13)10(15)11(9(6)14)21-8(19)1-3-20-4-2-17-18-16/h5H,1-4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPNUJMZHULQIEV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)OC(=O)CCOCCN=[N+]=[N-])F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F4N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101161610 | |
Record name | Propanoic acid, 3-(2-azidoethoxy)-, 2,3,5,6-tetrafluorophenyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101161610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1807530-09-1 | |
Record name | Propanoic acid, 3-(2-azidoethoxy)-, 2,3,5,6-tetrafluorophenyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1807530-09-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propanoic acid, 3-(2-azidoethoxy)-, 2,3,5,6-tetrafluorophenyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101161610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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